Lipophilicity Differentiation (clogP) Against the Nearest 2D Analog in the ChemBridge Collection
The target compound exhibits a computed LogP of 2.34 (ACD/Labs) versus a LogP of 5.10 for the closest 2D analog N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide (Hit2Lead ID 5920088, 2D similarity 99 %) . The >2.7‑log‑unit difference reflects the impact of an additional ethylene spacer in the analog, placing the two compounds in markedly different lipophilicity space. This may be relevant for assay formats where excessive LogP leads to non‑specific binding or aggregation.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (ACD/Labs Percepta) |
| Comparator Or Baseline | Analog ID 5920088: LogP = 5.10 (Hit2Lead reported value) |
| Quantified Difference | ΔLogP ≈ −2.76 (target is >500‑fold less lipophilic) |
| Conditions | In silico prediction; ACD/Labs Percepta v14.00 for target; Hit2Lead reported value for comparator |
Why This Matters
For aqueous‑based biochemical assays, a lower LogP reduces the risk of compound aggregation and non‑specific target engagement, potentially yielding cleaner screening data.
